N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that combines the structural features of benzothiazole, triazole, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the annulation of the pyrimidine moiety to the triazole ring or vice versa . Common synthetic methods include:
Annulation Reactions: These reactions involve the formation of a new ring by the fusion of two existing rings. For instance, the annulation of a pyrimidine ring to a triazole ring can be achieved using appropriate reagents and catalysts.
Microwave Irradiation: This method can be used to accelerate the reaction process, leading to higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, simplifying the synthesis process and improving efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural features make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the benzothiazole moiety and have similar chemical properties.
Triazole Derivatives: These compounds contain the triazole ring and are known for their diverse biological activities.
Pyrimidine Derivatives: These compounds contain the pyrimidine ring and are widely used in medicinal chemistry.
Uniqueness
N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10N6OS |
---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H10N6OS/c1-8-4-2-5-9-10(8)16-14(22-9)18-12(21)11-17-13-15-6-3-7-20(13)19-11/h2-7H,1H3,(H,16,18,21) |
InChI Key |
LENQRAXRQCGANI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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